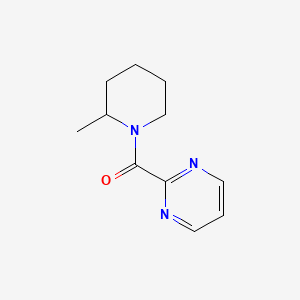![molecular formula C19H24N8 B12245242 4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5,6-dimethylpyrimidine](/img/structure/B12245242.png)
4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5,6-dimethylpyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple rings, including triazole, pyridazine, pyrrolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5,6-dimethylpyrimidine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazole ring can be formed via cyclization of hydrazine derivatives with ortho esters . The pyridazine ring can be synthesized through condensation reactions involving hydrazine and diketones . The final assembly of the compound involves coupling these intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling temperature and pressure, and employing catalysts to enhance reaction rates. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-b]tetrazine: Used in energetic materials due to its stability and detonation performance.
Uniqueness
4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5,6-dimethylpyrimidine is unique due to its multi-ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N8 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-[5-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C19H24N8/c1-4-16-22-23-17-5-6-18(24-27(16)17)25-7-14-9-26(10-15(14)8-25)19-12(2)13(3)20-11-21-19/h5-6,11,14-15H,4,7-10H2,1-3H3 |
InChI Key |
BSSVYJLMRWECDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NC=NC(=C5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine](/img/structure/B12245165.png)
![2-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline](/img/structure/B12245172.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]furan-3-carboxamide](/img/structure/B12245187.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-3-(1,3-thiazol-2-yl)urea](/img/structure/B12245190.png)
![6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12245191.png)
![2-[4-(3-cyano-4,6-dimethylpyridin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12245193.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide](/img/structure/B12245196.png)

![6-Chloro-2-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12245214.png)
![6-ethyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12245219.png)
![9-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B12245221.png)
![4-{4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl}pyridine](/img/structure/B12245224.png)
![7-Fluoro-2-methyl-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12245230.png)
![Tert-butyl 4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12245237.png)
